1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(hydroxyimino)methyl]urea is a synthetic organic compound notable for its unique structural features and potential applications in various scientific fields. This compound contains a dichlorophenyl group, a methoxy group, and a hydroxyimino group attached to a urea backbone. Its molecular formula is C10H11Cl2N3O3, with a molecular weight of 292.12 g/mol. The compound is classified primarily as an organic compound with potential pharmaceutical applications due to its biological activity.
The synthesis of 1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(hydroxyimino)methyl]urea typically involves the following steps:
The molecular structure of 1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(hydroxyimino)methyl]urea can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H11Cl2N3O3 |
Molecular Weight | 292.12 g/mol |
InChI | InChI=1S/C10H11Cl2N3O3/c11-9(12)6(7)4-17-14(8(13)15)5-10(16)3/h1-3,5,16H,4H2,(H2,12,13,14,15) |
Isomeric SMILES | C1=CC(=C(C(=C1)Cl)CONC(=O)N/C=N/O)Cl |
1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(hydroxyimino)methyl]urea can undergo several chemical reactions:
The reactions yield various products:
The mechanism of action for 1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(hydroxyimino)methyl]urea involves its interaction with specific biological targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, potentially altering their functions. The hydrophobic nature of the dichlorophenyl group may allow it to interact with protein or membrane regions, influencing their activities. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(hydroxyimino)methyl]urea exhibits several notable physical properties:
The chemical properties include:
1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(hydroxyimino)methyl]urea has several applications across different scientific fields:
This compound's diverse applications highlight its significance in research and industry, making it a subject of interest for further studies and development.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0